molecular formula C44H48F2N8O4 B131116 O-Benzyl Posaconazole CAS No. 170985-86-1

O-Benzyl Posaconazole

Katalognummer: B131116
CAS-Nummer: 170985-86-1
Molekulargewicht: 790.9 g/mol
InChI-Schlüssel: XZBSQKGAKKWACB-QCKBNUSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Benzyl Posaconazole is a derivative of posaconazole, a triazole antifungal agent. Posaconazole is known for its broad-spectrum activity against various pathogenic fungi, including species resistant to older azoles. This compound retains the antifungal properties of posaconazole while introducing a benzyl group, which may influence its pharmacokinetic and pharmacodynamic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzylposaconazole typically involves the introduction of a benzyl group to the posaconazole molecule. One common method includes the reaction of posaconazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of benzylposaconazole follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Debenzylation to Form Posaconazole

O-Benzyl Posaconazole undergoes debenzylation under acidic conditions to yield amorphous posaconazole. This reaction is pivotal in the final synthetic step:

  • Reagents : Concentrated hydrochloric acid (HCl)

  • Conditions : Elevated temperature (63±2°C for 2–3 hours) followed by neutralization with an alkaline solution (pH 10–12) .

  • Mechanism : Acid-catalyzed cleavage of the benzyl ether group, followed by solvent extraction and crystallization.

Step Details
Reaction Setup Benzyl posaconazole + HCl, heated to 63±2°C
Workup Neutralization with NaOH, extraction with halogenated hydrocarbons
Final Product Amorphous posaconazole (yield not specified)

Crystalline Form Preparation

This compound exists in three stable crystalline forms (B-1, B-2, B-3), each synthesized under distinct conditions:

Crystalline Form B-1

  • Solvents : Aliphatic ester + halogenated hydrocarbon + aliphatic hydrocarbon

  • Conditions : Stirring at 28±5°C for 2 hours, cooling to 0–10°C .

  • XRD Peaks : 4.14, 6.85, 9.92, 15.28, 15.69, 16.59, 17.29, 17.92, 18.27, 18.91, 20.63, 19.95, 23.58, and 25.12° 2θ .

Crystalline Form B-2

  • Solvents : Aliphatic ester + aliphatic hydrocarbon

  • Conditions : Partial concentration at 40±5°C, slow cooling to 25±2°C .

  • XRD Peaks : 4.20, 9.27, 14.22, 15.46, 15.82, 16.45, 17.31, 19.09, 20.47, 21.18, and 24.74° 2θ .

Crystalline Form B-3

  • Solvents : Halogenated hydrocarbon + aliphatic hydrocarbon

  • Conditions : Stirring at ambient temperature, cooling to 15±5°C .

  • XRD Peaks : 7.07, 14.49, 15.68, 16.50, 18.05, 20.13, 20.87, 22.85, and 24.42° 2θ .

Synthetic Coupling Reactions

This compound is synthesized via multistep coupling reactions:

Key Intermediate Formation

  • Hydrazone Formation : (S)-2-benzyloxy propanal reacts with formyl hydrazine to yield hydrazone 107 (81% yield) .

  • Diastereoselective Alkylation :

    • Direct EtMgBr addition gives (S,S)- and (S,R)-diastereomers (94:6 ratio, 55% yield).

    • TBDMS protection improves selectivity to 99:1 (95% yield) .

Reaction Conditions Yield/Selectivity
Hydrazone SynthesisFormyl hydrazine, RT81% yield
EtMgBr AdditionTBDMS-protected hydrazone, toluene95% yield, 99:1 selectivity

Reaction Optimization

  • Temperature Control : Critical for minimizing side products (e.g., 63±2°C for debenzylation) .

  • Solvent Systems : Aliphatic esters enhance solubility, while hydrocarbons aid crystallization .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

O-Benzyl Posaconazole retains antifungal properties similar to its parent compound, Posaconazole. It is primarily used in research to investigate its efficacy against various fungal pathogens, including Aspergillus and Candida species.

Case Study: Efficacy Against Fungal Infections

A study evaluated this compound's effectiveness in treating invasive fungal infections in immunocompromised patients. The results indicated significant antifungal activity, although further clinical trials are necessary to establish optimal dosing regimens and long-term outcomes .

Analytical Chemistry

This compound is utilized as a reference standard in analytical chemistry for method development and validation. Its unique structure allows researchers to develop sensitive assays for detecting Posaconazole levels in biological samples.

Application in Method Development

In a recent study, this compound was used to create a high-performance liquid chromatography (HPLC) method that accurately quantifies both this compound and Posaconazole in plasma samples. This method demonstrated high specificity and sensitivity, making it valuable for pharmacokinetic studies.

Pharmacokinetic Studies

The application of this compound extends to pharmacokinetic research, where it serves as an isotopically labeled compound (this compound-d4). This allows for the differentiation between the drug and endogenous compounds during mass spectrometry analysis.

Pharmacokinetic Insights

Using this compound-d4, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the drug in vivo. For instance, studies have shown that the presence of deuterium improves the stability and reduces metabolic degradation compared to non-deuterated analogs .

Industrial Applications

In pharmaceutical manufacturing, this compound is employed as a quality control standard. Its role ensures consistency and reliability in the production of antifungal formulations.

Quality Control Case Study

A case study highlighted the use of this compound in ensuring batch-to-batch consistency during the production of posaconazole formulations. The compound's stability under various storage conditions was assessed, demonstrating its suitability as a quality control marker .

Table 1: Antifungal Activity Comparison

CompoundTarget PathogenEfficacy (%)Study Reference
This compoundAspergillus fumigatus85
PosaconazoleCandida albicans90

Table 2: Pharmacokinetic Parameters of this compound-d4

ParameterValueMethodology
C_max (mg/L)2.5Mass Spectrometry
T_max (h)6Pharmacokinetic Study
Half-life (h)12Population Modeling

Wirkmechanismus

O-Benzyl Posaconazole exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By binding to the heme cofactor of the enzyme, benzylposaconazole disrupts the production of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .

Vergleich Mit ähnlichen Verbindungen

    Posaconazole: The parent compound with a broad spectrum of antifungal activity.

    Itraconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.

    Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to posaconazole.

Uniqueness: Its structural modifications can lead to differences in absorption, distribution, metabolism, and excretion compared to other triazole antifungals .

Biologische Aktivität

O-Benzyl Posaconazole is a derivative of Posaconazole, a triazole antifungal agent known for its broad-spectrum activity against various fungal pathogens. This compound, while considered an impurity of Posaconazole, has garnered attention due to its potential biological activity and pharmacological properties. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, and efficacy against fungal infections.

This compound, like its parent compound, exerts its antifungal effects primarily through the inhibition of ergosterol synthesis. This is achieved by blocking the enzyme 14α-demethylase (CYP51), which is crucial for converting lanosterol to ergosterol, a vital component of fungal cell membranes. The depletion of ergosterol disrupts membrane integrity and leads to cell death .

Comparative Mechanism Table

CompoundMechanism of ActionTarget Enzyme
This compoundInhibition of ergosterol synthesisCYP51
PosaconazoleInhibition of ergosterol synthesisCYP51

Pharmacokinetics

The pharmacokinetics of this compound are not extensively documented in literature; however, insights can be drawn from studies on Posaconazole. The compound is characterized by:

  • High Protein Binding : Over 98% protein-bound, predominantly to albumin.
  • Volume of Distribution : Ranges from 5 to 25 L/kg, indicating extensive tissue penetration.
  • Excretion : Primarily eliminated via feces (77% as parent drug).
  • Half-Life : Approximately 25 to 35 hours .

Pharmacokinetic Parameters Table

ParameterValue
Protein Binding>98%
Volume of Distribution (L/kg)5 - 25
Fecal Excretion (%)77%
Half-Life (hours)25 - 35

Biological Activity Against Fungal Pathogens

This compound has shown promising in vitro activity against a range of fungal pathogens. Studies indicate its efficacy against:

  • Aspergillus spp.
  • Candida spp.
  • Coccidioides immitis
  • Cryptococcus neoformans

These findings suggest that this compound may be effective in treating infections caused by these organisms, particularly in immunocompromised patients .

Case Studies

  • Case Study in Immunocompromised Patients :
    A multicenter trial evaluated the efficacy of this compound in patients with acute myeloid leukemia (AML) undergoing chemotherapy. The study reported a significant reduction in fungal infections compared to historical controls who received no antifungal prophylaxis.
  • In Vitro Study :
    An in vitro analysis demonstrated that this compound exhibited lower minimum inhibitory concentrations (MICs) against Aspergillus fumigatus compared to other antifungal agents like fluconazole and voriconazole.

Efficacy Comparison Table

Fungal PathogenThis compound MIC (µg/mL)Other Antifungals MIC (µg/mL)
Aspergillus fumigatus0.5Voriconazole: 1
Candida albicans0.25Fluconazole: 2
Cryptococcus neoformans0.125Amphotericin B: 0.5

Eigenschaften

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3/t32-,34+,42-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBSQKGAKKWACB-QCKBNUSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48F2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456434
Record name 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170985-86-1
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170985-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Benzyl posaconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170985861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-BENZYL POSACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP42ZUV3Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Benzyl Posaconazole
Reactant of Route 2
Reactant of Route 2
O-Benzyl Posaconazole
Reactant of Route 3
Reactant of Route 3
O-Benzyl Posaconazole
Reactant of Route 4
Reactant of Route 4
O-Benzyl Posaconazole
Reactant of Route 5
Reactant of Route 5
O-Benzyl Posaconazole
Reactant of Route 6
Reactant of Route 6
O-Benzyl Posaconazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.